molecular formula C14H11N3O3 B2563417 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide CAS No. 897616-51-2

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

Cat. No. B2563417
CAS RN: 897616-51-2
M. Wt: 269.26
InChI Key: KCYHXXSXWDJZPY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have shown diverse biological potential . They are considered as bioisosteres with purines and many pyridopyrimidine derivatives have shown promising anticancer activity .


Synthesis Analysis

While specific synthesis methods for “N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide” were not found, pyridopyrimidines can be synthesized through various methods . For example, a cobalt complex was synthesized by the reaction of ligand, 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-one (HL), and cobalt nitrate .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound of interest, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin and Sunitinib (shown in Figure 1) contain similar substructures . Researchers explore derivatives of pyrrole-3-carboxylic acids for their potential as antimalarial and HIV-1 protease inhibitors.

Antiviral Activity

Compounds containing five-membered heteroaryl amines have demonstrated promising antiviral activity. These molecules could serve as potential lead compounds for antiviral therapeutics .

Anti-HIV-1 Agents

Indole derivatives, including those structurally related to our compound, have been studied for their anti-HIV-1 properties. Molecular docking studies provide insights into their potential as therapeutic agents .

Drug Resistance and Novel Therapeutics

Given the increasing public health challenges posed by antimicrobial resistance (AMR), novel drug development is crucial. Heterocyclic compounds, such as our pyrrole derivative, have historically shown high chemotherapeutic value and may offer solutions to AMR problems .

Organic Synthesis and Cyclization Reactions

The compound’s synthesis involves cyclization modes of glycine-derived enamino amides. High yield and operational simplicity characterize the synthetic procedure. Researchers continue to explore various cyclization pathways, including oxidative cyclization of β-enaminones and Cu (II)-catalyzed reactions .

Nanoarchitectonics and Molecular Docking

Understanding the compound’s interactions at the molecular level is essential. Researchers have investigated its retro-Claisen reaction and formation mechanisms, shedding light on its potential applications .

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-12(16-13(18)10-5-4-8-20-10)14(19)17-7-3-2-6-11(17)15-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYHXXSXWDJZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide

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